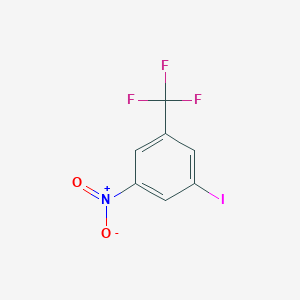

3-Nitro-5-iodobenzotrifluoride

Description

Historical Context and Evolution of Trifluoromethylated Aromatic Compounds in Chemical Synthesis

The journey of trifluoromethylated aromatic compounds began with early investigations into the unique properties conferred by the trifluoromethyl (-CF3) group. An early synthetic method was developed by Frédéric Swarts in 1892, utilizing antimony fluoride (B91410) to convert benzotrichloride (B165768) into benzotrifluoride (B45747). wikipedia.org The 1930s saw the replacement of antimony fluoride with hydrogen fluoride in industrial processes. wikipedia.org A significant milestone was the work of F. Lehmann in 1927, who first explored the biological activity of trifluoromethyl groups, a field that was later reviewed in 1958. wikipedia.org The development of trifluoromethylation reagents has been a continuous area of research. For instance, trifluoromethyltrimethylsilane was reported in 1984, and its use in nucleophilic trifluoromethylation was demonstrated in 1989. wikipedia.org The introduction of sodium trifluoroacetate (B77799) as a reagent for trifluoromethylations occurred in 1981. wikipedia.org The first electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt, was developed in 1984 by Yagupolskii and co-workers. beilstein-journals.orgresearchgate.net This historical progression has paved the way for the synthesis of a vast array of complex trifluoromethylated aromatic compounds, including the subject of this article.

Significance of Halogenation (Iodine) and Nitration in Aromatic Systems for Chemical Functionalization

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that introduce key functional groups onto aromatic rings, significantly enhancing their synthetic versatility. fiveable.me Aromatic iodination, the introduction of an iodine atom, is particularly valuable as the resulting carbon-iodine bond is the most reactive among the halogens, making it an excellent leaving group in various cross-coupling reactions. fiveable.mevaia.com This allows for the subsequent formation of carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity. fiveable.mebeilstein-journals.org

Nitration, the introduction of a nitro (-NO2) group, serves two primary purposes. fiveable.meresearchgate.net Firstly, the nitro group is a strong deactivating group, influencing the regioselectivity of subsequent electrophilic substitution reactions. Secondly, the nitro group can be readily reduced to an amino group, providing a gateway to a wide range of further chemical transformations, including diazotization and the synthesis of various nitrogen-containing heterocycles. google.com The presence of both an iodine atom and a nitro group on a benzotrifluoride ring, as in 3-Nitro-5-iodobenzotrifluoride, therefore creates a highly versatile platform for the synthesis of complex molecules.

Research Landscape of Polyfunctionalized Benzene (B151609) Derivatives

Polyfunctionalized benzene derivatives are molecules of immense interest in synthetic organic chemistry due to their prevalence in pharmaceuticals, natural products, and functional materials. jove.com The development of efficient and regioselective methods for their synthesis is a major focus of contemporary research. jove.com Traditional methods such as electrophilic aromatic substitution and nucleophilic aromatic substitution can sometimes be limited by issues of regioselectivity and substrate scope. jove.com

Scope and Objectives of Research on this compound

The research interest in this compound stems from its unique combination of three distinct functional groups on a single aromatic ring: a trifluoromethyl group, a nitro group, and an iodine atom. Each of these groups imparts specific reactivity and provides a handle for further chemical modification. The primary objectives of research on this compound are to:

Develop efficient and scalable synthetic routes to this compound.

Explore the selective reactivity of each functional group to enable controlled derivatization.

Utilize this compound as a key building block in the synthesis of more complex and potentially biologically active molecules.

Investigate its application in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

By understanding the chemical behavior of this compound, chemists can harness its potential to construct a diverse array of novel compounds for various applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C7H3F3INO2 nih.gov |

| Molecular Weight | 317.00 g/mol nih.gov |

| CAS Number | 41253-01-4 nih.gov |

| Appearance | Data not available |

| Boiling Point | 264.3±35.0 °C (Predicted) chemdad.com |

| Density | 2.020±0.06 g/cm3 (Predicted) chemdad.com |

| IUPAC Name | 1-iodo-3-nitro-5-(trifluoromethyl)benzene nih.gov |

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through various laboratory-scale methods.

One reported synthetic route starts from 3-Nitrobenzotrifluoride. chemicalbook.com Another approach involves the use of 2-Nitro-4-trifluoromethylbenzoic acid as a starting material. chemicalbook.com A specific method involves the reaction of 3-Nitrobenzotrifluoride with copper(I) oxide, potassium phosphate, bismuth (III) nitrate (B79036) pentahydrate, oxygen, palladium diacetate, and sodium iodide in dimethyl sulfoxide (B87167) at 170°C for 10 hours using the Schlenk technique. chemicalbook.com This regioselective reaction reportedly yields this compound. chemicalbook.com

For potential industrial-scale production, processes would need to be optimized for cost-effectiveness, safety, and environmental impact. This might involve exploring alternative reagents and reaction conditions to those used in laboratory-scale synthesis.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three functional groups, allowing for a range of derivatization reactions.

The nitro group can be reduced to an amine, which can then undergo a variety of further transformations. google.com The iodine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comrsc.org The trifluoromethyl group is generally stable under many reaction conditions but can influence the reactivity of the aromatic ring.

Derivatization can be achieved by selectively targeting one of these functional groups. For instance, the nitro group can be reduced without affecting the iodine or trifluoromethyl groups. Subsequently, the resulting amino group can be acylated, alkylated, or used to form heterocyclic rings. Alternatively, the iodine atom can be subjected to a cross-coupling reaction, followed by modification of the nitro group. This stepwise functionalization allows for the synthesis of a wide array of complex molecules from a single starting material.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of its functional groups. calpaclab.com

Its utility as a building block is demonstrated by its use in the synthesis of more complex molecules where the iodo and nitro groups are sequentially or selectively transformed. calpaclab.com For example, the iodine atom can be replaced via a cross-coupling reaction to introduce a new substituent, and the nitro group can then be reduced and further functionalized.

The presence of the iodine atom makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. chemicalbook.com This allows for the efficient formation of biaryl structures, alkynylated derivatives, and other compounds that would be difficult to synthesize through other means. The trifluoromethyl group often imparts desirable properties, such as increased metabolic stability and lipophilicity, to the final products, which is particularly relevant in the design of new pharmaceutical agents. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-5(11)3-6(2-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANTUHUNKDGMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445877 | |

| Record name | 1-Iodo-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41253-01-4 | |

| Record name | 1-Iodo-3-nitro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41253-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitro 5 Iodobenzotrifluoride and Analogues

Strategic Approaches to Aromatic Iodination in the Presence of Trifluoromethyl and Nitro Groups

Introducing an iodine atom onto an aromatic ring already bearing deactivating trifluoromethyl and nitro groups is a significant chemical challenge. The combined deactivating effect of these groups makes the benzene (B151609) ring electron-poor and thus less susceptible to attack by electrophiles. Nevertheless, several methodologies have been developed to achieve such transformations.

Direct iodination typically proceeds via an electrophilic aromatic substitution mechanism. Due to the low reactivity of molecular iodine (I₂), an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺) libretexts.org. For highly deactivated substrates like 3-nitrobenzotrifluoride, forcing conditions are often necessary.

A common system for the iodination of deactivated aromatic compounds, including nitro-aromatics, involves the use of iodine in oleum (fuming sulfuric acid) rsc.org. This mixture generates a highly electrophilic iodine species capable of substituting onto the electron-deficient ring. The reaction behaves as an electrophilic substitution, but it has been observed that this system typically does not introduce an iodine atom ortho to a nitro group rsc.org. In the case of 3-nitrobenzotrifluoride, both the nitro and trifluoromethyl groups are meta-directing. Therefore, they both direct the incoming electrophile to the C-5 position, making this a regiochemically favorable approach for the synthesis of 3-Nitro-5-iodobenzotrifluoride.

Another approach involves using organocatalytic methods. For instance, thiourea catalysts have been used with 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source for the mild and selective iodination of activated aromatic compounds organic-chemistry.org. While primarily applied to activated systems, the development of more potent catalytic systems could extend this methodology to deactivated substrates.

| Reagent System | Substrate Type | Key Features |

| Iodine / Oleum (H₂SO₄/SO₃) | Deactivated nitro-aromatics | Powerful electrophilic system; avoids iodination ortho to a nitro group rsc.org. |

| I₂ / Oxidizing Agent (e.g., H₂O₂, CuCl₂) | General aromatics | Oxidizing agent generates a more reactive iodine electrophile (I⁺) libretexts.org. |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalyst | Activated aromatics | Mild, organocatalytic, and highly regioselective method organic-chemistry.org. |

Transition-metal catalysis offers alternative routes for C-I bond formation that can operate under milder conditions and sometimes offer different selectivity compared to classical electrophilic substitution.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been applied to the formation of aryl-halogen bonds. While often used for C-C, C-N, or C-O bond formation, palladium can also catalyze C-H functionalization, including iodination. These reactions can proceed through various mechanisms. One proposed pathway involves the oxidative addition of a Pd(0) species to an aryl halide, followed by reductive elimination to form the product and regenerate the catalyst nih.gov.

Recent advancements have explored light-enabled palladium catalysis for the iodination of C(sp³)–H bonds, using aryl iodides as the iodine source in a "shuttle" mechanism ethz.chethz.ch. This involves a Pd(0)/Pd(I) catalytic cycle where a photoexcited palladium catalyst facilitates hydrogen atom transfer and subsequent iodine transfer ethz.chethz.ch. While demonstrated for C(sp³)–H bonds, the principles of harnessing palladium's catalytic cycle for C-H functionalization are broadly applicable and represent an area of ongoing research for aromatic systems. Palladium-catalyzed carbonylation reactions of aryl halides are also well-established, demonstrating the versatility of palladium in activating C-X bonds acs.org.

Copper-catalyzed methods have emerged as powerful and cost-effective alternatives for forming aryl-iodide bonds. One prominent strategy is the copper-catalyzed halogen exchange, often referred to as an "aromatic Finkelstein reaction," where an aryl bromide or chloride is converted to an aryl iodide organic-chemistry.org. This reaction typically employs a copper(I) salt, such as CuI, a ligand (e.g., a diamine), and an iodide salt (e.g., NaI) organic-chemistry.org. This method is valuable when the corresponding aryl bromide is more accessible than the target iodide.

Another significant copper-mediated strategy involves the iodination of aryl boron compounds, such as boronic acids and their esters nih.gov. These reactions, which can be used for radioiodine labeling, often proceed under mild conditions. For example, room temperature radio-iododeboronation of aryl boronic acids can be achieved with low loadings of a copper precatalyst nih.gov. The mechanism is thought to be analogous to a Chan-Lam coupling, providing a versatile route to aryl iodides from readily available boronic acid precursors nih.gov.

| Method | Catalyst/Reagent | Precursor | Key Features |

| Aromatic Finkelstein | CuI / Diamine Ligand | Aryl Bromide | Halogen exchange reaction; tolerant of various functional groups organic-chemistry.org. |

| Iododeboronation | [Cu(OAc)(phen)₂]OAc | Aryl Boronic Acid | Mild, room-temperature conditions; useful for radio-labeling nih.gov. |

| Oxidative Cross-Coupling | Copper Catalyst / I₂ | Two Arene Components | Involves in situ iodination followed by arylation of a second arene nih.gov. |

Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, are highly effective reagents in organic synthesis wikipedia.org. λ³-Iodanes and λ⁵-iodanes are generally strong oxidizing and/or electrophilic species wikipedia.orgprinceton.edu. Their reactivity, combined with their lower toxicity compared to heavy metal reagents like lead and mercury, has led to their widespread use princeton.edu.

Compounds such as (dichloroiodo)arenes (ArICl₂), (diacetoxyiodo)arenes (ArI(OAc)₂), and iodylarenes (ArIO₂) can be synthesized from aryl iodides and serve as potent reagents mdpi.com. In the context of iodination, hypervalent iodine compounds can act as sources of an electrophilic iodine atom. The favorable reduction of the hypervalent iodine center drives the reaction forward princeton.edu.

The development of synthetic methods often focuses on novel oxidative iodination procedures that can be applied to both activated and deactivated aromatic rings mdpi.com. These methods can be part of one-pot procedures to convert arenes directly into hypervalent iodine reagents mdpi.com. The combination of copper catalysis with hypervalent iodine reagents, such as diaryliodonium salts, has also proven to be a powerful tool for C-H functionalization, including arylation and amination reactions mdpi.com.

Transition-Metal-Catalyzed Iodination Pathways

Incorporation of the Nitro Group into Trifluoromethylated and Iodinated Benzene Scaffolds

An alternative synthetic route involves introducing the nitro group onto a benzene ring that already contains the trifluoromethyl and iodo substituents, such as 3-iodobenzotrifluoride. This transformation is achieved through electrophilic aromatic nitration, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) libretexts.org. The role of sulfuric acid is to protonate nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent libretexts.org.

The regiochemical outcome of the reaction is governed by the directing effects of the existing substituents.

Trifluoromethyl (CF₃) group: A powerful electron-withdrawing group that is strongly deactivating and a meta-director.

Iodo (I) group: A deactivating group due to its inductive effect, but an ortho-, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

When nitrating 3-iodobenzotrifluoride, the CF₃ group at C-1 directs the incoming nitronium ion to the C-3 and C-5 positions. The iodo group at C-3 directs the incoming electrophile to the C-2, C-4, and C-6 positions (ortho and para). The directing effects are therefore partially conflicting and partially reinforcing. The position C-5 is meta to the CF₃ group and meta to the iodo group. Given that both are deactivating, substitution at this position is plausible.

The direct nitration of 2-iodobenzoic acid, a related substrate, has been reported to occur in a mixture of nitric and sulfuric acid at elevated temperatures, yielding 2-iodo-5-nitrobenzoic acid beilstein-journals.orgnih.gov. This demonstrates that nitration can be successfully performed on an iodinated, deactivated ring, with the nitro group entering para to the iodine atom. By analogy, the nitration of 3-iodobenzotrifluoride is a viable pathway to introduce the nitro group at the C-5 position. The reaction conditions, particularly temperature, can influence the distribution of isomers google.comgoogle.com.

Regioselective Nitration Protocols

Regioselective nitration is a cornerstone of aromatic chemistry, aiming to introduce a nitro group at a specific position on an aromatic ring. The outcome of the nitration of a substituted benzene is dictated by the electronic nature of the substituents already present. In the context of synthesizing this compound, the key precursor is often benzotrifluoride (B45747) itself.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This property deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Standard nitration of benzotrifluoride using a mixture of nitric acid and sulfuric acid primarily yields the 3-nitro isomer.

For instance, nitration of benzotrifluoride can lead to a mixture of isomers, with the 3-nitro (meta) product being significant. One study reported the following distribution of isomers when nitrating benzotrifluoride, highlighting the directing effect of the -CF3 group google.com:

| Isomer | Percentage by ¹⁹F NMR | Percentage by ¹H NMR |

| 2-Nitrobenzotrifluoride (ortho) | 46.6% | 45.7% |

| 4-Nitrobenzotrifluoride (para) | 26.9% | 26.6% |

| 6-Nitro isomer* | 26.5% | 27.8% |

| 5-Nitro isomer (meta) | ~1% | Not specified |

| (Note: The source refers to 2-, 4-, and 6-nitro isomers, which may represent a non-standard nomenclature or a specific analytical separation; typically, ortho, meta, and para are the primary distinctions.) |

While direct nitration of 3-iodobenzotrifluoride might seem like a direct route, it presents challenges due to competing directing effects. The iodo group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This conflict can lead to a mixture of products, reducing the yield of the desired 3-nitro-5-iodo isomer. A more controlled approach involves nitrating benzotrifluoride first to establish the meta-nitro relationship, followed by subsequent iodination.

To enhance regioselectivity, various catalytic systems have been explored for aromatic nitration, including the use of solid acid catalysts like zeolites. google.comgoogle.com These catalysts can influence the isomer distribution through shape selectivity, where the reaction occurs within the confined pores of the catalyst structure. google.com

Transformation of Other Nitrogen-Containing Functional Groups

An alternative to direct nitration is the transformation of other nitrogen-containing groups, principally the amino group (-NH2), into a nitro group. This synthetic route involves first preparing the corresponding aniline derivative, in this case, 3-amino-5-iodobenzotrifluoride, and then oxidizing the amino group.

Several oxidizing agents are capable of converting an aromatic amino group directly into a nitro group. doubtnut.com These include:

Peroxy acids : Reagents such as peroxytrifluoroacetic acid (CF3COOOH) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this oxidation.

Dimethyldioxirane (DMDO) : This reagent can rapidly and effectively oxidize aromatic primary amines to nitro compounds in high yields. stackexchange.com

Caro's acid (H2SO5) or persulfuric acid (H2S2O8). doubtnut.com

Conversely, the reduction of a nitro group to an amine is a common and crucial transformation in multi-step synthesis. libretexts.orgmasterorganicchemistry.com This reaction is typically achieved through catalytic hydrogenation (e.g., H2 over Pd, Pt, or Ni) or by using metals in acidic media (e.g., Sn, Fe, or Zn in HCl). masterorganicchemistry.com This transformation is highly relevant as it allows chemists to change a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, thereby altering the course of subsequent electrophilic substitution reactions. masterorganicchemistry.com

Synthesis of the Trifluoromethyl Moiety and its Integration

Methods for Trifluoromethylation of Aromatic Rings

Introducing a trifluoromethyl group onto an aromatic ring can be accomplished through several methods, often involving metal catalysis or radical processes. These reactions have been an area of active research due to the prevalence of trifluoromethylated compounds in pharmaceuticals and agrochemicals. wikipedia.org

Common approaches include:

Copper-Mediated Trifluoromethylation : These methods often use a simple and inexpensive trifluoromethyl source. One widely used protocol involves the reaction of an aryl iodide with a copper(I) salt and a trifluoromethyl source like sodium trifluoroacetate (B77799) (CF3CO2Na) or potassium trifluoroacetate (CF3CO2K). wikipedia.orgnih.gov The key intermediate is believed to be a [CuCF3] species. nih.gov

Photoredox Catalysis : Modern methods utilize visible-light photoredox catalysis for trifluoromethylation. princeton.edu These reactions can proceed under mild conditions and often employ a trifluoromethyl source like trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a photocatalyst. wikipedia.orgprinceton.edu This generates a trifluoromethyl radical that adds to the aromatic ring.

Other Reagents : A variety of other reagents have been developed for this purpose, including trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), and electrophilic trifluoromethylating agents like Umemoto reagents. wikipedia.org

| Reagent Type | Example Reagent(s) | Typical Conditions |

| Nucleophilic CF3 Source | Sodium trifluoroacetate (Matsui) | Copper(I) iodide, high temperature wikipedia.orgnih.gov |

| Radical CF3 Source | Triflyl chloride (CF3SO2Cl) | Photoredox catalyst, visible light wikipedia.orgprinceton.edu |

| Electrophilic CF3 Source | Umemoto Reagents, Togni Reagents | Often used with Lewis acids or for specific substrates beilstein-journals.org |

| Precursor Conversion | Benzotrichloride (B165768) (PhCCl3) | Reaction with HF, often with a catalyst google.com |

Impact of Fluorine on Synthetic Pathways

The presence of fluorine, particularly within a trifluoromethyl group, profoundly influences the reactivity and regioselectivity of synthetic pathways on the aromatic ring.

Electronic Effects : The -CF3 group exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack than benzene. This deactivation means that harsher conditions may be required for reactions like nitration or halogenation.

Directing Effects in Electrophilic Aromatic Substitution (EAS) : The deactivating nature of the -CF3 group directs incoming electrophiles to the meta position. This is a critical factor in the synthetic sequence for this compound, as it allows for the selective introduction of a nitro group at the 3-position of benzotrifluoride.

Effects in Nucleophilic Aromatic Substitution (SNAr) : While deactivating for EAS, the strong inductive effect of fluorine-containing substituents activates the ring for nucleophilic aromatic substitution (SNAr). The electronegative fluorine atoms help to stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions. stackexchange.comwyzant.com This makes aryl fluorides more reactive in SNAr than other aryl halides, a somewhat counterintuitive result given the strength of the C-F bond. stackexchange.comwyzant.com

Multi-Step Synthetic Sequences for this compound

The assembly of a multi-substituted benzene like this compound requires a carefully planned sequence of reactions. The order in which the substituents are introduced is paramount to achieving the desired isomer. libretexts.org

Sequential Introduction of Substituents

A logical and efficient synthesis of this compound relies on leveraging the directing effects of the substituents at each stage. The most viable pathway involves a three-step sequence starting from benzotrifluoride.

Proposed Synthetic Pathway:

Step 1: Nitration of Benzotrifluoride

Reaction : Benzotrifluoride is treated with a nitrating mixture, typically concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4).

Rationale : The trifluoromethyl group (-CF3) is a meta-director. Therefore, this electrophilic aromatic substitution reaction selectively places the nitro group (-NO2) at the 3-position, yielding 3-Nitrobenzotrifluoride .

Step 2: Iodination of 3-Nitrobenzotrifluoride

Reaction : 3-Nitrobenzotrifluoride is subjected to iodination. This is typically achieved using iodine (I2) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates the electrophilic iodine species. jove.com

Rationale : At this stage, the aromatic ring has two substituents: the -CF3 group at position 1 and the -NO2 group at position 3. Both of these groups are strongly deactivating and are meta-directors.

The -CF3 group at C1 directs incoming electrophiles to C3 (which is already substituted) and C5.

The -NO2 group at C3 directs incoming electrophiles to C1 (substituted) and C5.

Both groups cooperatively direct the incoming electrophile (iodine) to the 5-position. This high degree of regiocontrol makes this step efficient for producing the final target molecule, This compound .

This sequential approach ensures that each substituent is placed in the correct position relative to the others, avoiding the formation of significant isomeric impurities that would arise from a different reaction order. libretexts.orglibretexts.org

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules containing multiple reactive functional groups, such as analogues of this compound, orthogonal protecting group strategies are essential. fiveable.me This approach involves the use of two or more distinct protecting groups that can be removed under different, non-interfering conditions. fiveable.me This allows for the selective deprotection and modification of one functional group while others remain protected, providing precise control over the synthetic sequence. fiveable.meiris-biotech.de

The core principle of orthogonality lies in the differential lability of the protecting groups to specific reagents. For instance, one group might be sensitive to acid, another to base, a third to hydrogenolysis, and a fourth to fluoride (B91410) ions. iris-biotech.de This strategy is critical when constructing polysubstituted aromatic compounds where functional groups with different reactivity profiles are present.

While a specific, documented synthesis of a complex this compound derivative requiring orthogonal protection is not prevalent in readily available literature, a hypothetical synthetic plan can illustrate the strategy's importance. Consider the synthesis of a hypothetical analogue, Methyl 2-amino-4-(tert-butoxycarbonylamino)-3-nitro-5-iodobenzotrifluoride . This molecule contains two different amino groups that require selective modification.

A plausible strategy would involve:

Protection: The aromatic amine could be protected with a base-labile group like Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), while the other amine is protected with an acid-labile group such as Di-tert-butyl dicarbonate (Boc₂O).

Selective Deprotection and Elaboration: The Fmoc group can be selectively removed using a base like piperidine, leaving the Boc group intact. The now-free amine can undergo a specific reaction, such as acylation.

Second Selective Deprotection: Subsequently, the Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) without affecting the newly introduced acyl group or other functionalities on the aromatic ring.

This sequential and selective manipulation is the cornerstone of orthogonal protection, enabling the construction of highly functionalized target molecules that would be otherwise difficult to synthesize. fiveable.me

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Amine, Phenol | Strong Acid (e.g., TFA) | Fmoc, Benzyl, Silyl ethers |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Boc, Benzyl, t-Butyl esters |

| Benzyl | Bn | Alcohol, Phenol, Amine, Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl ethers |

| tert-Butyldimethylsilyl | TBDMS | Alcohol, Phenol | Fluoride ion (e.g., TBAF) | Boc, Fmoc, Benzyl |

| Allyl | All | Alcohol, Amine, Carboxylic Acid | Pd(0) catalyst | Boc, Fmoc, Silyl ethers |

This interactive table provides examples of common orthogonal protecting groups and their typical cleavage conditions, illustrating how different functional groups can be selectively deprotected. iris-biotech.desigmaaldrich.com

Green Chemistry Approaches in the Synthesis of Halogenated Nitroarenes

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry to minimize environmental impact and enhance safety. mdpi.com The synthesis of halogenated nitroarenes, including this compound, traditionally involves harsh reagents like concentrated nitric and sulfuric acids, which pose significant environmental and handling risks. google.com Research has focused on developing more sustainable alternatives.

One key area of improvement is the nitration step itself. A greener approach involves replacing the conventional mixed-acid system. For example, the use of ammonium nitrate (B79036) as the nitrating agent in combination with an ionic liquid as both the catalyst and solvent has been reported for the synthesis of 4-chloro-3-nitrobenzotrifluoride. google.com Ionic liquids are advantageous due to their low vapor pressure, thermal stability, and potential for recyclability, which reduces waste generation. google.com This method avoids the use of corrosive concentrated sulfuric acid and offers a more environmentally benign pathway. google.com

Another focus of green chemistry is the reduction of the nitro group, a common subsequent step in the functionalization of nitroarenes. researchgate.net Traditional methods often use stoichiometric metal reagents that produce significant waste. Catalytic hydrogenation is a greener alternative, but care must be taken to avoid dehalogenation. Sustainable methods for the selective reduction of halogenated nitroarenes include:

Transfer Hydrogenation: Using hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst offers a highly efficient and selective method for reducing the nitro group without affecting halogen substituents. researchgate.net

Metal-Free Reductions: The use of reagents like trichlorosilane provides a metal-free alternative for the reduction of aromatic nitro compounds, tolerating a wide variety of functional groups, including halogens. beilstein-journals.org

Photocatalysis: Photo-driven methods, such as those using electron donor-acceptor (EDA) complexes, can facilitate the reduction and subsequent cyclization of nitroarenes under metal-free conditions, aligning with green chemistry principles. rsc.org

Furthermore, the application of enabling technologies like microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times from hours to minutes. mdpi.com

The table below compares traditional synthetic methods with greener alternatives for key transformations in the synthesis of halogenated nitroarenes.

| Transformation | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Nitration | Mixed Acid (HNO₃/H₂SO₄) | Ammonium Nitrate / Ionic Liquid google.com | Recyclable catalyst/solvent, avoids corrosive concentrated acid, biodegradable options. google.com |

| Nitro Group Reduction | Stoichiometric Metals (e.g., Fe, Sn) in acid | Catalytic Transfer Hydrogenation (e.g., Hydrazine, Pd/C) researchgate.net | High atom economy, mild conditions, reduced metal waste. researchgate.net |

| Energy Input | Conventional Heating (Hours) | Microwave Irradiation (Minutes) mdpi.com | Drastically reduced reaction times, lower energy consumption. mdpi.com |

| Solvent Use | Volatile Organic Solvents (VOCs) | Solvent-free mechanochemical grinding or use of recyclable ionic liquids. mdpi.comgoogle.com | Reduced waste, minimized environmental pollution. mdpi.comgoogle.com |

This interactive table highlights the shift from conventional methods to more sustainable practices in the synthesis of halogenated nitroarenes.

Reactivity and Reaction Mechanisms of 3 Nitro 5 Iodobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 3-Nitro-5-iodobenzotrifluoride. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups.

The presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group significantly enhances the electrophilicity of the aromatic ring in this compound. Both groups are powerful electron-withdrawing substituents. The trifluoromethyl group exerts a strong inductive effect (-I), while the nitro group withdraws electron density through both inductive and resonance effects (-I, -R).

This pronounced electron withdrawal depletes the electron density of the benzene (B151609) ring, making it highly susceptible to attack by electron-rich nucleophiles. The electron-withdrawing groups play a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. This stabilization lowers the activation energy of the first, rate-determining step of the reaction, thereby facilitating the substitution process. The placement of these activating groups on the ring is critical for stabilizing this intermediate.

Addition: A nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.

Elimination: The aromaticity is restored by the departure of the iodide ion, which is a competent leaving group.

The rate of SNAr reactions is heavily influenced by the electronic activation of the ring. While iodide is a good leaving group, the presence of the strongly deactivating nitro and trifluoromethyl groups is the primary driver for this reaction pathway. Research on similar activated aryl halides has shown that the bond to the leaving group is not significantly broken in the transition state of the rate-determining step, a phenomenon sometimes referred to as the absence of an "element effect".

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in this compound provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing complex molecular architectures. Aryl iodides are highly effective electrophilic partners in these reactions due to the relatively low bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. This compound can be effectively coupled with various aryl or vinyl boronic acids to generate complex biaryl structures. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Table 1: Representative Suzuki-Miyaura Coupling Reaction This table illustrates a general reaction scheme. Specific conditions and yields may vary.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 3-Nitro-5-arylbenzotrifluoride |

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. The aryl iodide moiety of this compound makes it an excellent substrate for Sonogashira coupling, enabling the introduction of an alkynyl group onto the aromatic ring. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.

Table 2: Representative Sonogashira Coupling Reaction This table illustrates a general reaction scheme. Specific conditions and yields may vary.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N) | 3-Nitro-5-alkynylbenzotrifluoride |

Palladium-Catalyzed Cross-Coupling Reactions

Heck Reaction

Negishi Coupling

Detailed experimental data on the Negishi coupling of this compound could not be located in publicly accessible scientific literature. The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds. This reaction is known for its high functional group tolerance. In a hypothetical reaction, this compound would couple with an organozinc reagent (R-ZnX) at the iodo-position to form a new carbon-carbon bond. The nitro and trifluoromethyl groups would be expected to be tolerated under many standard Negishi conditions.

C-N Cross-Coupling

Specific examples and detailed research findings on the C-N cross-coupling reactions (such as the Buchwald-Hartwig amination) of this compound are not described in the available literature. This type of reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. The reaction is sensitive to the choice of ligand, base, and solvent. While the reaction is generally tolerant of various functional groups, the specific performance with the highly electron-deficient ring system of this compound has not been documented.

Copper-Catalyzed Coupling Reactions

Information regarding copper-catalyzed coupling reactions specifically involving this compound is not available in the surveyed literature. Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts. Without specific studies, the reactivity, scope, and efficiency of such couplings with this compound remain undetermined.

Exploration of Reaction Kinetics and Catalytic Cycles

A detailed exploration of reaction kinetics and specific catalytic cycles for coupling reactions involving this compound has not been published. Such studies would require dedicated experimental and computational analysis to determine rate laws, identify intermediates, and elucidate the precise mechanism and energy profiles for the oxidative addition, transmetalation (in the case of Negishi coupling), and reductive elimination steps with this particular substrate.

Reactions Involving the Nitro Group

Reduction to Amino or Other Nitrogen-Containing Functions

The reduction of the nitro group on the benzotrifluoride (B45747) scaffold is a key transformation. While direct experimental data for this compound is sparse, the reduction of the analogous compound, 3-Bromo-5-nitrobenzotrifluoride, to 3-Amino-5-bromobenzotrifluoride has been documented and provides a reliable model for this reaction.

A common and effective method for this transformation is chemical reduction. For instance, the reduction of 3-Bromo-5-nitrobenzotrifluoride can be achieved with high efficiency using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. This method is selective for the nitro group, leaving the carbon-halogen and trifluoromethyl groups intact.

A general procedure involves treating the nitro compound with hydrazine hydrate in a solvent such as ethanol (B145695) at an elevated temperature (e.g., 75 °C) under an inert atmosphere. The reaction progress can be monitored until the starting material is consumed. This approach typically results in high yields of the corresponding aniline.

Table 1: Representative Conditions for the Reduction of a Halogenated Nitrobenzotrifluoride

| Starting Material | Reducing Agent | Solvent | Temperature | Time | Product | Yield |

|---|

This data is based on the reduction of the bromo-analogue and serves as a model for the potential reduction of this compound.

Other established methods for the reduction of aromatic nitro groups that would likely be applicable include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas, or using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The choice of reagent can be critical to avoid side reactions, especially the reduction of the carbon-iodine bond (hydrodeiodination).

Role in Radical-Nucleophilic Substitution (SRN1) Mechanisms

The presence of both a nitro group and an iodine atom on the aromatic ring of this compound suggests its potential participation in radical-nucleophilic aromatic substitution (SRN1) reactions. This multi-step reaction mechanism involves radical and radical anion intermediates and serves as an alternative pathway to traditional nucleophilic aromatic substitution (SNAr). The SRN1 mechanism is particularly relevant for aryl halides that are unreactive under SNAr conditions, and it can be initiated by various methods, including photochemically, electrochemically, or through solvated electrons. govtpgcdatia.ac.in

The proposed SRN1 mechanism for this compound would proceed through the following key steps, as outlined in the table below. govtpgcdatia.ac.indalalinstitute.com

| Step | Description | Reaction Example with this compound |

| 1. Initiation | An electron is transferred from a donor to the substrate (ArX), forming a radical anion (ArX•−). The strongly electron-withdrawing nitro and trifluoromethyl groups on the ring would facilitate this initial electron acceptance. | ArI + e- (donor) → [ArI]•− |

| 2. Fragmentation | The radical anion undergoes rapid fragmentation, cleaving the carbon-iodine bond to release an iodide anion (I-) and form an aryl radical (Ar•). | [ArI]•− → Ar• + I- |

| 3. Propagation | The aryl radical reacts with a nucleophile (Nu-) to form a new radical anion. | Ar• + Nu- → [ArNu]•− |

| 4. Electron Transfer | The newly formed radical anion transfers its electron to a neutral molecule of the original substrate (ArI), propagating the chain reaction and forming the final product (ArNu). | [ArNu]•− + ArI → ArNu + [ArI]•− |

Where Ar = 3-nitro-5-(trifluoromethyl)phenyl

The viability of this pathway is supported by the general principles of SRN1 reactions, which are common for aromatic compounds bearing electron-withdrawing groups and a leaving group like iodine. rsc.org The presence of radical scavengers would be expected to inhibit this reaction, providing evidence for the radical-based mechanism. govtpgcdatia.ac.in

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its exceptional chemical and thermal stability, a characteristic conferred by the strength of the carbon-fluorine bonds. mdpi.com In this compound, the -CF3 group is generally inert and does not participate directly in most common organic transformations. Its high electronegativity and the robustness of the C-F bonds mean that it remains intact under conditions that might affect the nitro or iodo substituents. mdpi.com This stability makes it a valuable functional group in medicinal and materials chemistry, where robust molecular scaffolds are required.

The substituents on the benzene ring of this compound have a profound and combined effect on its reactivity towards both electrophilic and nucleophilic aromatic substitution. The trifluoromethyl group and the nitro group are both potent electron-withdrawing groups, which strongly deactivate the aromatic ring towards electrophilic attack.

The table below summarizes the electronic effects of each substituent.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for EAS) |

| -NO2 | -I (Strongly withdrawing) | -R (Strongly withdrawing) | Strongly Deactivating | meta |

| -CF3 | -I (Strongly withdrawing) | None (or weakly withdrawing) | Strongly Deactivating | meta |

| -I | -I (Weakly withdrawing) | +R (Weakly donating) | Weakly Deactivating | ortho, para |

Conversely, this extreme electron deficiency strongly activates the ring for nucleophilic aromatic substitution (SNAr). The nitro and trifluoromethyl groups stabilize the negative charge of the Meisenheimer complex intermediate formed during SNAr, thereby lowering the activation energy for the reaction. mdpi.com The iodine atom, being a good leaving group, is the most likely site for nucleophilic attack, making this compound a suitable substrate for SNAr reactions where the iodine is displaced by a nucleophile.

Mechanistic Investigations through Computational Chemistry

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, electronic structures, and reactivity of molecules like this compound. These methods allow for the exploration of reaction pathways and transition states that are often difficult to study experimentally. cuny.edu

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. redalyc.orgnih.gov For this compound, DFT calculations can provide deep insights into its structure and reactivity. The B3LYP functional is a common choice for such calculations due to its balance of accuracy and computational cost for organic molecules. chemrxiv.orgresearchgate.net

Key parameters that can be determined through DFT studies include:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this molecule, the low-lying LUMO, influenced by the -NO2 and -CF3 groups, would indicate a high susceptibility to nucleophilic attack or electron acceptance in an SRN1 process.

Electrostatic Potential (ESP) Mapping: Visualization of the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The area around the carbon atom bonded to iodine would be expected to be highly electrophilic.

Global Reactivity Descriptors: Calculation of chemical potential, hardness, and electrophilicity indices to quantify the molecule's reactivity trends. redalyc.org

| DFT-Derived Parameter | Significance for this compound |

| HOMO-LUMO Energy Gap | A small gap would suggest high chemical reactivity, particularly a susceptibility to electron transfer (initiation of SRN1). |

| LUMO Energy | A low LUMO energy indicates a strong ability to accept electrons, facilitating both SRN1 and SNAr reactions. |

| Partial Atomic Charges | Would quantify the electrophilic nature of the carbon atom attached to the iodine, confirming it as the likely site of nucleophilic attack. |

Beyond static properties, DFT can be employed to map entire reaction energy profiles, providing a detailed understanding of reaction mechanisms. mdpi.comresearchgate.net For reactions involving this compound, computational analysis can elucidate the step-by-step pathway and identify key energetic landmarks.

Transition State (TS) Searching: For a proposed reaction, such as an SNAr or the fragmentation step of an SRN1 mechanism, computational methods can locate the geometry and energy of the transition state. The energy of the TS determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate.

Minimum Energy Path (MEP) Calculation: This analysis connects the reactants, transition state(s), and products, confirming that the identified TS is correct for the reaction . It provides a continuous view of the geometric and energetic changes as the reaction progresses.

Intermediate Stabilization: In an SNAr reaction, DFT can be used to calculate the stability of the Meisenheimer complex. The calculations would demonstrate how the -NO2 and -CF3 groups delocalize the negative charge, thereby stabilizing this key intermediate and facilitating the reaction.

Competing Pathways: If multiple reaction pathways are possible, DFT calculations of the activation energies for each path can predict which mechanism is kinetically favored under specific conditions. mdpi.com For instance, one could computationally compare the energy barriers for SNAr versus the fragmentation of the radical anion in an SRN1 pathway to predict the dominant mechanism.

Advanced Spectroscopic Characterization Methods in Research on 3 Nitro 5 Iodobenzotrifluoride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, ¹⁹F NMR for Structural Elucidation

No specific ¹H, ¹³C, or ¹⁹F NMR spectral data for 3-Nitro-5-iodobenzotrifluoride has been found in a review of peer-reviewed journals and spectral databases. For analogous compounds, such as substituted benzotrifluorides, the ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, with its chemical shift influenced by the other substituents on the aromatic ring. The ¹H NMR spectrum of a 1,3,5-trisubstituted benzene (B151609) ring, like that in this compound, would be expected to show three aromatic protons. Their chemical shifts and coupling patterns would be determined by the electronic effects of the nitro, iodo, and trifluoromethyl groups. Similarly, the ¹³C NMR would display distinct signals for each of the six aromatic carbons and the trifluoromethyl carbon, but specific chemical shifts are not documented.

2D NMR Techniques for Connectivity Assignments

There is no available research demonstrating the use of 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for the structural analysis of this compound derivatives. These techniques are powerful tools for establishing the connectivity of atoms within a molecule, but their application to this specific class of compounds has not been reported.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Identification of Reaction Intermediates

The use of Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS) to identify reaction intermediates in syntheses involving this compound is not described in the available scientific literature. While MS is a critical tool for detecting transient species in chemical reactions, no such studies have been published for this compound.

Analysis of Reaction Mixtures

Similarly, there are no documented applications of MS or HRMS for the analysis of reaction mixtures containing this compound. This type of analysis is crucial for monitoring reaction progress and identifying byproducts, but specific data is absent. For related nitroaromatic compounds, fragmentation in mass spectrometry often involves the loss of the nitro group (NO₂) or other characteristic fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific experimental IR and Raman spectra for this compound are not available in public databases. For related structures, such as 3-Methoxy-5-nitrobenzotrifluoride and 1-Fluoro-3-iodo-5-nitrobenzene, IR spectra have been recorded. Based on these analogs, one would expect to observe characteristic vibrational bands for the nitro group (NO₂) with asymmetric and symmetric stretches typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The trifluoromethyl (CF₃) group and the carbon-iodine (C-I) bond would also produce characteristic absorptions, but their precise frequencies in this specific molecular environment are not documented.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules in the solid state. For derivatives of this compound, particularly those incorporating hypervalent iodine, this technique reveals crucial details about bond lengths, bond angles, and intermolecular interactions.

In studies of related hypervalent iodine compounds, such as benziodoxole derivatives, single-crystal X-ray analysis has confirmed a distorted T-shaped geometry around the iodine atom. umn.edunih.gov This geometry is a hallmark of hypervalent iodine(III) compounds, which typically feature a trigonal bipyramidal arrangement where two equatorial positions are occupied by lone pairs of electrons. nih.govacs.org The axial positions are occupied by the most electronegative ligands, while the aryl group and the other two lone pairs reside in the equatorial plane. nih.govacs.org

Structural analyses of various benziodoxole derivatives have established the planarity of the five-membered heterocyclic ring. nih.gov The endocyclic I-O bond distance in these systems is notably short, ranging from 2.04 to 2.09 Å. nih.gov The structural parameters of the five-membered iodoxole ring, including the planar geometry and the short bond lengths, are indicative of some degree of aromatic character. nih.gov

While a specific crystal structure for this compound was not found in the reviewed literature, the data from analogous compounds provide a strong basis for predicting its solid-state conformation. The key structural features would likely include the characteristic geometry of the hypervalent iodine center and the influence of the electron-withdrawing nitro and trifluoromethyl groups on the benzotrifluoride (B45747) scaffold.

Interactive Data Table: Representative Crystallographic Parameters for a Benziodoxole Derivative

The following table presents typical bond lengths and angles for a representative benziodoxole derivative, illustrating the key structural features discussed.

| Parameter | Value |

| Bond Lengths | |

| I-C (Aryl) | ~ 2.11 Å |

| I-O (Endocyclic) | ~ 2.04 - 2.13 Å |

| I-Ligand (Axial) | ~ 2.18 Å |

| Bond Angles | |

| Ligand-I-O | ~ 169.5° |

| C(Aryl)-I-O | ~ 90° |

| C(Aryl)-I-Ligand | ~ 90° |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Derivatization Studies

UV-Visible and fluorescence spectroscopy are powerful tools for investigating the electronic structure of molecules. These techniques provide information about the energy differences between electronic states and can be used to monitor changes in the molecule upon derivatization or interaction with other species.

The UV-Visible absorption spectrum of a molecule is dictated by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. For aromatic compounds like this compound derivatives, the spectrum is typically characterized by absorption bands arising from π → π* transitions within the benzene ring. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the ring.

The introduction of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) is expected to significantly influence the electronic absorption spectrum. Both are strong electron-withdrawing groups that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). In a study of a hypervalent iodine derivative, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, the UV-vis spectrum clearly indicated the installation of an electron-poor center adjacent to the iodine atom.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While many aromatic compounds are fluorescent, the presence of a nitro group often leads to fluorescence quenching. nih.govmdpi.comrsc.org This is because the nitro group can provide a pathway for non-radiative decay of the excited state, often through processes like intersystem crossing or photoinduced electron transfer. mdpi.com

Consequently, this compound and its simple derivatives are expected to be weakly fluorescent or non-fluorescent. However, this property can be exploited for sensing applications. The quenching of fluorescence from a known fluorescent molecule upon interaction with a nitroaromatic compound can be used as a sensitive method for detection. nih.govmdpi.comrsc.org

Furthermore, derivatization of the this compound core can be monitored using these spectroscopic techniques. For example, a reaction that alters the electronic conjugation of the aromatic system or removes the quenching nitro group would lead to significant changes in the UV-Visible and fluorescence spectra. This allows for the real-time monitoring of chemical transformations and the characterization of new derivatives with potentially useful photophysical properties.

Interactive Data Table: Expected UV-Visible Absorption Characteristics for Nitro-substituted Benzotrifluorides

This table summarizes the expected effects of nitro and trifluoromethyl substitution on the UV-Visible absorption spectrum of a benzene ring.

| Transition | Typical λmax (Benzene) | Expected Shift with -NO₂ and -CF₃ Substitution | Resulting λmax Range (Approximate) |

| π → π* (Primary) | ~ 204 nm | Bathochromic (Red) Shift | 220 - 280 nm |

| π → π* (Secondary) | ~ 256 nm | Bathochromic (Red) Shift and Hyperchromic Effect | 270 - 320 nm |

Lack of Specific Research Data Precludes Article Generation on this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific research data to generate a thorough and scientifically accurate article on "this compound" that adheres to the user's detailed outline.

While the compound, also known as 1-iodo-3-nitro-5-(trifluoromethyl)benzene, is a known chemical entity and is available commercially as a building block for organic synthesis, there is a notable absence of published research detailing its specific applications in the advanced fields requested.

The investigation sought to find concrete examples and detailed findings for the following areas:

Advanced Applications and Research Frontiers of 3 Nitro 5 Iodobenzotrifluoride and Its Derivatives

Role in Radiochemistry and Positron Emission Tomography (PET):The literature search did not uncover any studies related to the radiolabeling of 3-Nitro-5-iodobenzotrifluoride or its application as a precursor in the synthesis of PET tracers.

Given the strict instructions to only include information directly related to the specified subsections and to maintain scientific accuracy, the lack of specific data makes it impossible to generate the requested article. To proceed would require speculation or the inclusion of information on related but structurally different compounds, which would violate the core requirements of the prompt.

Therefore, no article can be provided at this time. Should relevant research be published in the future, the generation of such an article may become feasible.

Derivatization for Analytical and Bioanalytical Methodologies

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. greyhoundchrom.com This technique is widely used in chromatography to enhance analyte volatility, stability, or detector response. researchgate.net Derivatives of this compound could be designed as novel derivatization reagents for these purposes.

In both gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can significantly improve the sensitivity and selectivity of an analysis. semanticscholar.orgsigmaaldrich.com For instance, a carboxylic acid or amine derivative of this compound could be synthesized to create a new class of derivatizing reagents.

For HPLC: The nitro group on the benzotrifluoride (B45747) ring acts as a strong chromophore, which would allow for highly sensitive detection using a UV-Vis detector. libretexts.org This is analogous to reagents like 3,5-dinitrobenzoyl chloride, which is used to derivatize alcohols and amines to enhance their UV absorbance. nih.gov

For GC: The trifluoromethyl group makes the molecule highly electronegative. This property is ideal for highly sensitive detection using an electron capture detector (ECD). Derivatizing a target analyte with a reagent containing the benzotrifluoride moiety could drastically lower its detection limits in GC-ECD analysis. This is a common strategy for analyzing trace levels of compounds like steroids or pesticides. researchgate.net

Table 2: Common Derivatization Approaches in Chromatography

| Technique | Derivatization Goal | Example Reagent Class | Target Functional Groups |

| GC | Increase volatility, Improve thermal stability | Silylating Agents (e.g., BSTFA) | -OH, -COOH, -NH₂, -SH |

| GC | Enhance ECD Signal | Acylating Agents (e.g., Pentafluorobenzoyl chloride) | -OH, -NH₂ |

| HPLC | Add UV Chromophore | Acylating Agents (e.g., Benzoyl Chloride) | -OH, -NH₂ |

| HPLC | Add Fluorophore | Amine-reactive reagents (e.g., Dansyl Chloride) | Primary & Secondary Amines |

This interactive table summarizes common derivatization strategies and reagents used to improve chromatographic analysis.

Quantitative analysis by mass spectrometry (MS) often relies on the use of stable isotope-labeled internal standards to ensure high accuracy and precision. nih.govcore.ac.uk Isotope-coded derivatization (ICD) is a powerful strategy where a derivatizing reagent is synthesized in both its natural abundance ("light") and stable isotope-enriched ("heavy") forms. nih.gov

A derivatizing reagent based on the this compound structure could be synthesized with stable isotopes, such as ¹³C or ¹⁵N. For example, a ¹³C-labeled version of a 3-nitro-5-(trifluoromethyl)phenylhydrazine reagent could be created. In a typical workflow, the sample containing the analyte of interest would be derivatized with the "light" reagent, while a known amount of a standard is derivatized with the "heavy" reagent. nih.gov The two are then mixed and analyzed by LC-MS. The chemically identical derivatives co-elute, but are distinguished by their mass difference in the mass spectrometer. The ratio of the "light" to "heavy" signal allows for precise quantification, as it corrects for sample loss, matrix effects, and variations in instrument response. nih.gov This approach has been successfully demonstrated with similar reagents, such as 3-nitrophenylhydrazine, for the quantitative analysis of biomarkers. nih.gov

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The current synthetic routes to 3-Nitro-5-iodobenzotrifluoride and related compounds often rely on classical nitration, halogenation, and trifluoromethylation reactions. While effective, these methods can sometimes involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research is poised to address these limitations by developing more efficient and sustainable synthetic strategies.

A key area of focus will be the application of green chemistry principles. This includes the exploration of catalytic systems that can promote the desired transformations with higher atom economy and lower environmental impact. For instance, the development of reusable solid acid catalysts for nitration could replace the traditional use of mixed acids, minimizing corrosive waste streams. Similarly, advancements in catalytic iodination reactions, potentially using molecular iodine with a recyclable catalytic system, could offer a more sustainable alternative to current methods.

Table 1: Comparison of Synthetic Strategies

| Strategy | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures. | Use of harsh reagents, significant waste generation, potential for thermal runaway in nitration. |

| Catalytic Batch Synthesis | Higher atom economy, potential for catalyst recycling. | Catalyst development and optimization, catalyst deactivation. |

| Continuous Flow Synthesis | Enhanced safety, improved process control, potential for automation. | Initial setup cost, potential for clogging with solid byproducts. |

| Green Solvent Synthesis | Reduced environmental impact. | Solvent compatibility with reagents, potential for lower reaction rates. |

Exploration of Undiscovered Reactivity Pathways and Mechanisms

The reactivity of this compound is largely dictated by the interplay of its three functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. However, there are numerous unexplored reactivity pathways that warrant investigation.

One area of interest is the photochemical reactivity of this compound. Studies on other benzotrifluoride (B45747) derivatives have shown that ring substituents significantly influence their direct photochemical reactivity. acs.orgethz.ch Understanding the photolytic stability and potential transformations of this compound could open up new applications in photochemistry and materials science.

Furthermore, the synergistic or antagonistic effects of the substituents on various reactions are not fully understood. For example, mechanistic studies could elucidate how the nitro and trifluoromethyl groups modulate the reactivity of the carbon-iodine bond in different cross-coupling reactions. rsc.org A deeper understanding of these electronic effects could enable more precise control over reaction selectivity and the development of novel transformations. The potential for the nitro group to participate in reductive cyclization reactions to form heterocyclic structures is another promising avenue for exploration. nih.gov

Expansion of Applications in Interdisciplinary Fields

The unique properties of fluorinated and nitro-containing organic molecules have led to their widespread use in medicinal chemistry and materials science. researchgate.netresearchgate.netresearchgate.net this compound, as a versatile building block, is well-positioned for expanded applications in these interdisciplinary fields.

In medicinal chemistry, the trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The nitro group, while sometimes associated with toxicity, is also a key component of several approved drugs and can act as a bioisostere or be reduced to an amino group for further functionalization. nih.gov The iodine atom allows for the facile introduction of this scaffold into more complex molecules through cross-coupling reactions, making it a valuable intermediate for the synthesis of novel drug candidates. Future research could focus on incorporating the 3-nitro-5-(trifluoromethyl)phenyl moiety into libraries of compounds for screening against various biological targets.

In materials science, the high electronegativity and electron-withdrawing nature of the substituents in this compound can impart unique electronic and optical properties to larger molecular systems. This could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The potential for this compound to be used in the synthesis of high-performance polymers or liquid crystals also warrants investigation.

Computational Design of Novel Derivatives with Tailored Properties

The advancement of computational chemistry provides a powerful tool for the in silico design of novel molecules with specific, tailored properties. nih.govresearchgate.netscholarsresearchlibrary.com This approach can significantly accelerate the discovery and development of new derivatives of this compound for specific applications.

Density functional theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic properties of hypothetical derivatives. mdpi.com For example, computational models can be used to screen a virtual library of compounds for desirable properties, such as specific absorption and emission wavelengths for materials science applications, or optimal binding affinities for drug discovery. researchgate.net This in silico screening can help prioritize synthetic targets, saving significant time and resources.

Furthermore, computational studies can provide valuable insights into reaction mechanisms, helping to rationalize observed reactivity and predict the outcomes of new reactions. dntb.gov.ua By modeling transition states and reaction pathways, researchers can gain a deeper understanding of the factors that control selectivity and reactivity, which can guide the design of more efficient synthetic routes and novel transformations. The combination of computational design and experimental validation will be a key driver of innovation in the future chemistry of this compound and its derivatives.

Q & A

Q. How should researchers structure a manuscript to highlight the significance of this compound in synthetic chemistry?

- Guidelines :

- Introduction : Emphasize the compound’s role as a versatile building block (e.g., compared to 4-chloro-3-nitrobenzotrifluoride ).

- Results : Include tables comparing yields, spectroscopic data, and computational vs. experimental results.

- Discussion : Link findings to broader themes (e.g., C–I bond activation in catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.